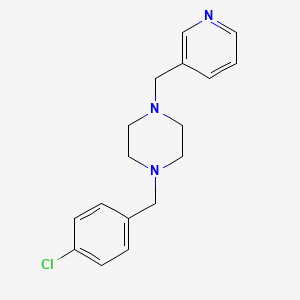
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a compound that has been extensively studied for its potential use as a therapeutic agent. MPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and viral replication. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in tumor growth. In addition, 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool for studying these processes. However, one of the limitations of using 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential toxicity. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more potent and selective 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide derivatives. Another area of research is the investigation of the potential use of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzoyl chloride with morpholine and 3-pyridinemethanol in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 4-(4-morpholinylmethyl)-N-(3-pyridinylmethyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(20-13-16-2-1-7-19-12-16)17-5-3-15(4-6-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJZLIHYGCJYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)

![2-[(4-tert-butylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5830017.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5830018.png)
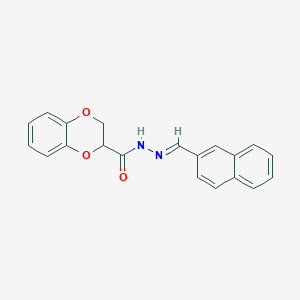
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5830037.png)
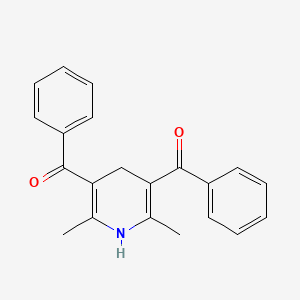
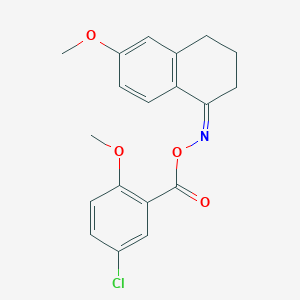

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
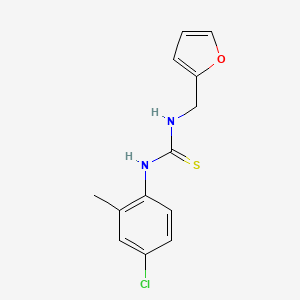
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
